molecular formula C15H20N2O B8630387 3-Methyl-1-(1-methylpiperidin-4-yl)indolin-2-one

3-Methyl-1-(1-methylpiperidin-4-yl)indolin-2-one

Cat. No. B8630387
M. Wt: 244.33 g/mol
InChI Key: GJTDDMXNSDGENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173813B2

Procedure details

A solution of 3-methyl-1-(1-methylpiperidin-4-yl)indolin-2-one(0.18 g, 0.736 mmol) in con. H2SO4 (2 mL) was treated with fuming HNO3 (0.034 mL, 0.736 mmol) at −5 to −10° C. (ice+salt) and resulting solution was stirred for 30 min. at this same temperature. The reaction was quenched with addition of crushed ice, and then basified with 1 N NaOH and product was extracted into CH2Cl2 (2×20 mL). The combined CH2Cl2 layer was washed with brine (10 mL) and dried (Na2SO4). The solvent was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 2.5:97.5) to obtain compound 3-methyl-1-(1-methylpiperidin-4-yl)-5-nitroindolin-2-one (0.13 g, 61%) as a solid. 1H NMR (DMSO-d6) δ: 1.39 (d, 3H, J=7.5 Hz), 1.55-1.62 (m, 2H), 2.01 (t, 2H, J=11.4 Hz), 2.20 (s, 3H), 2.31-2.39 (m, 2H), 2.87 (d, 2H, J=11.4 Hz), 3.63 (q, 1H), 4.06-4.16 (m, 1H), 7.39 (d, 1H, J=9.3 Hz), 8.18-8.22 (m, 2H); ESI-MS (m/z, %) 290 (MH+, 100).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.034 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)[C:3]1=[O:18].OS(O)(=O)=O.[N+:24]([O-])([OH:26])=[O:25]>>[CH3:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:24]([O-:26])=[O:25])[CH:9]=2)[N:4]([CH:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)[C:3]1=[O:18]

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
CC1C(N(C2=CC=CC=C12)C1CCN(CC1)C)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0.034 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min. at this same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting solution
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with addition of crushed ice
EXTRACTION
Type
EXTRACTION
Details
was extracted into CH2Cl2 (2×20 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 2.5:97.5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1C(N(C2=CC=C(C=C12)[N+](=O)[O-])C1CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.